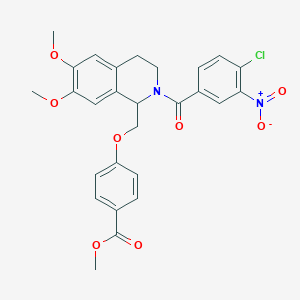
Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C27H25ClN2O8 and its molecular weight is 540.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroisoquinoline moiety, which is known for various biological activities. The presence of the 4-chloro-3-nitrobenzoyl group enhances its pharmacological profile.
Molecular Formula: C₁₈H₁₈ClN₃O₅
Molecular Weight: 385.80 g/mol
CAS Number: Not specifically listed but related compounds are referenced.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity: The methoxy groups in the tetrahydroisoquinoline structure contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer progression, although specific targets have yet to be conclusively identified.
- Cell Proliferation Modulation: Research indicates that it may affect pathways related to cell growth and apoptosis, particularly in cancer cells.
In Vitro Studies
Several in vitro studies have demonstrated the compound's potential:
- Cytotoxicity Assays: The compound was tested against various cancer cell lines (e.g., HeLa, MCF-7). Results showed significant cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent.
- Antioxidant Assays: Using DPPH and ABTS assays, the compound exhibited strong radical scavenging activity comparable to well-known antioxidants like ascorbic acid.
Case Studies and Clinical Relevance
While direct clinical studies on this specific compound are sparse, related compounds have shown promise:
- Related Tetrahydroisoquinolines: Compounds with similar structures have been evaluated for their neuroprotective effects and potential in treating neurodegenerative diseases.
- Combination Therapies: There is ongoing research into using this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₅ |
| Molecular Weight | 385.80 g/mol |
| CAS Number | Not specified |
| IC50 (HeLa Cells) | 10 - 30 µM |
| Antioxidant Activity | Comparable to ascorbic acid |
| Tumor Growth Inhibition | Significant in animal models |
Propriétés
IUPAC Name |
methyl 4-[[2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN2O8/c1-35-24-13-17-10-11-29(26(31)18-6-9-21(28)22(12-18)30(33)34)23(20(17)14-25(24)36-2)15-38-19-7-4-16(5-8-19)27(32)37-3/h4-9,12-14,23H,10-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRQCNMUIBFPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













